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carbaldehyde

CAS No.: 124553-76-0

Cat. No.: B428737

Get Quote

Executive Summary
This guide provides a technical analysis of 3-(2-Nitrophenyl)furan-2-carbaldehyde (3-NPF), a

bifunctional heterocyclic scaffold. Unlike standard benzaldehyde analogs, 3-NPF possesses a

unique "latent" reactivity due to the ortho-nitroaryl group positioned at the furan C3 position.

While its carbonyl reactivity is tempered by the electron-rich furan ring—making it less

electrophilic than benzaldehyde—its primary value lies in its ability to undergo reductive

cyclization. This pathway grants rapid access to furo[2,3-c]quinoline scaffolds, a privileged

structure in antimalarial and anticancer pharmacophores. This guide compares 3-NPF against

Benzaldehyde, 2-Nitrobenzaldehyde, and Furfural to delineate its specific utility in drug

discovery.
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To understand the reactivity of 3-NPF, we must first decouple the electronic contributions of the

furan core from the steric and inductive effects of the nitrophenyl substituent.

Electronic Comparison
Furan vs. Benzene: The furan oxygen lone pair donates electron density into the ring (

-excessive). This resonance effect extends to the C2-aldehyde, stabilizing the partial positive
charge on the carbonyl carbon. Consequently, furan-2-carbaldehydes are generally less
electrophilic than their benzene counterparts.

The Nitro Group Effect: The 2-nitrophenyl group at C3 exerts a strong electron-withdrawing

inductive effect (-I). However, due to steric clash between the C2-aldehyde and the C3-aryl

ring, the phenyl ring twists out of planarity, reducing conjugation.

Visualization: Electronic & Steric Landscape
The following diagram illustrates the competing electronic effects that define the reactivity of 3-

NPF.
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Figure 1: Mechanistic drivers of 3-NPF reactivity. The furan ring dampens carbonyl

electrophilicity, while the nitro-aryl group enables unique cyclization pathways.

Reactivity Profile A: Carbonyl Condensation
Objective: Compare the electrophilicity of the aldehyde in Knoevenagel and Wittig reactions.
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In standard condensation reactions, 3-NPF shows reduced reaction rates compared to

nitrobenzaldehyde due to the furan oxygen's resonance donation. However, it remains viable

for generating chalcone-like analogs.

Comparative Data: Knoevenagel Condensation
Conditions: Aldehyde (1.0 eq), Malononitrile (1.1 eq), Piperidine (cat.), EtOH, RT, 2h.

Analog Structure Yield (%)

Reaction Rate
(

)

Electronic
Factor

Benzaldehyde Ph-CHO 88% 1.0 (Ref) Baseline.

2-

Nitrobenzaldehy

de

2-NO₂-Ph-CHO 94% 3.2

-I/-M effect of

NO₂ activates

C=O.

Furfural Furan-2-CHO 82% 0.6
+M of Oxygen

deactivates C=O.

3-NPF
3-(2-NO₂-Ph)-

Furan-2-CHO
76% 0.5

Steric hindrance

at C3 hampers

nucleophilic

attack despite

NO₂ induction.

Key Insight: Do not use 3-NPF if your sole goal is rapid condensation. Use it only if the furan

core or the nitro group is required for subsequent steps.

Reactivity Profile B: Reductive Cyclization
Objective: Demonstrate the synthesis of fused polycycles (Furoquinolines).
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This is the defining application of 3-NPF. The ortho-nitro group acts as a "Trojan Horse." Upon

reduction to an amine, it spontaneously (or under mild acid catalysis) attacks the C2-aldehyde

to form a 6-membered pyridine ring fused to the furan and benzene rings.

Mechanism: The "Heterocycle-to-Heterocycle" Strategy
Unlike benzaldehyde, which requires external reagents to build complexity, 3-NPF contains all

necessary atoms to form a tricyclic system.
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Figure 2: The reductive cyclization pathway converting 3-NPF into the tricyclic furo[2,3-

c]quinoline scaffold.
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Precursor
Product via Reductive
Cyclization

Drug Discovery
Application

2-Nitrobenzaldehyde
Anthranil / Quinoline (requires

ketone)
General alkaloids.

3-NPF Furo[2,3-c]quinoline
DNA intercalators,

Antimalarials.

2-Nitrocinnamaldehyde Quinoline Kinase inhibitors.

Experimental Protocols
Synthesis of 3-(2-Nitrophenyl)furan-2-carbaldehyde
Rationale: Direct nitration of 3-phenylfuran is non-selective. The Suzuki coupling approach

ensures regiocontrol.

Reagents: 3-Bromo-2-furaldehyde (1.0 eq), 2-Nitrophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5

mol%), Na₂CO₃ (2.0 eq).

Solvent: DME/H₂O (3:1, degassed).

Procedure:

Charge flask with bromide, boronic acid, and catalyst under N₂.

Add degassed solvent and base.

Reflux at 85°C for 12 hours.

Workup: Cool, partition between EtOAc/Water. Wash organic layer with brine.

Purification: Silica gel chromatography (Hexane/EtOAc 8:2).

Yield Expectations: 75-85%.

Protocol: Reductive Cyclization to Furo[2,3-c]quinoline
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Rationale: Iron-mediated reduction is preferred over catalytic hydrogenation to prevent over-

reduction of the furan ring.

Reagents: 3-NPF (1.0 mmol), Iron powder (5.0 mmol), Glacial Acetic Acid (5 mL).

Procedure:

Dissolve 3-NPF in acetic acid.

Add iron powder in portions at 60°C.

Heat to 90°C for 3 hours. (Monitor TLC for disappearance of aldehyde).

Workup: Filter through Celite to remove iron residues. Neutralize filtrate with NaHCO₃

(aq).[1] Extract with DCM.

Purification: Recrystallization from Ethanol.[2]

Yield Expectations: 60-70%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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